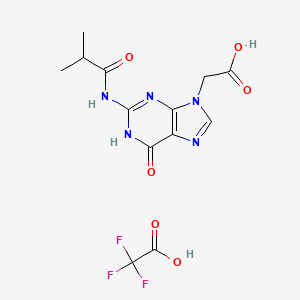
2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1) is a useful research compound. Its molecular formula is C13H14F3N5O6 and its molecular weight is 393.279. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1) , known by its CAS number 1638487-44-1 , combines two significant moieties: trifluoroacetic acid (TFA) and a purine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C13H14F3N5O6
- Molecular Weight : 393.28 g/mol
- Purity : ≥ 97%
This compound is characterized by its trifluoromethyl group, which can influence its interaction with biological systems, enhancing lipophilicity and potentially altering pharmacokinetics.
The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoroacetyl group can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular responses.
- Interaction with Nucleic Acids : The purine derivative is likely to interact with nucleic acids, potentially affecting transcription and replication processes.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that compounds containing trifluoromethyl groups exhibit antitumor properties by disrupting cancer cell metabolism. For instance, studies have shown that trifluoroacetylated compounds can inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa cells) through apoptosis induction .
- Antiviral Properties : The purine derivative has been studied for its antiviral activity, particularly against RNA viruses. In vitro studies demonstrated that it could inhibit viral replication by interfering with viral RNA synthesis .
- Protein Targeting : The compound has been explored as a potential protein degrader, leveraging the unique properties of trifluoroacetic acid to enhance binding affinity to target proteins involved in disease pathways .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antiviral | Inhibition of viral RNA synthesis | |
| Protein Targeting | Enhanced binding to target proteins |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Trifluoroacetic acid is known for its environmental persistence and potential toxicity. Studies have highlighted concerns regarding its accumulation in biological systems and potential endocrine-disrupting effects . Therefore, careful evaluation in clinical settings is necessary.
Propiedades
IUPAC Name |
2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEIVXPDFHYFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













